molecular formula C20H11NO2 B14086303 Quinolino[3,2,1-de]acridine-5,9-dione

Quinolino[3,2,1-de]acridine-5,9-dione

Cat. No.: B14086303
M. Wt: 297.3 g/mol
InChI Key: YDGSSOWNWNPOKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolino[3,2,1-de]acridine-5,9-dione typically involves the construction of its multiple resonance core. One common method includes the reaction of 3,11-diphenylthis compound with various donor moieties such as 9-phenyl-9H-carbazole . The reaction conditions often involve heating the mixture to high temperatures under an inert atmosphere, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing large-scale purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Quinolino[3,2,1-de]acridine-5,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents like dichloromethane and toluene . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified electronic and photophysical properties. These derivatives are often tailored for specific applications in OLEDs and other optoelectronic devices .

Comparison with Similar Compounds

Quinolino[3,2,1-de]acridine-5,9-dione is unique compared to other MR-TADF emitters due to its rigid framework and high photoluminescence quantum yield (PLQY). Similar compounds include:

Properties

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

IUPAC Name

1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9(21),10,12,15,17,19-nonaene-8,14-dione

InChI

InChI=1S/C20H11NO2/c22-19-12-6-1-3-10-16(12)21-17-11-4-2-7-13(17)20(23)15-9-5-8-14(19)18(15)21/h1-11H

InChI Key

YDGSSOWNWNPOKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C4N2C5=CC=CC=C5C(=O)C4=CC=C3

Origin of Product

United States

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